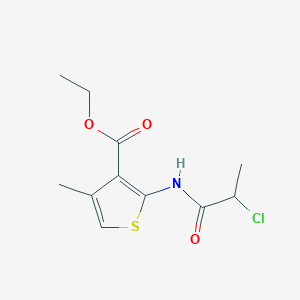

Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate

Description

Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS: 746607-43-2) is a substituted thiophene derivative with the molecular formula C₁₃H₁₇ClN₂O₄S . Its structure features:

- A thiophene ring substituted at positions 2, 3, 4, and 3.

- A 2-chloropropanamido group at position 2.

- A methyl group at position 4.

- A methylcarbamoyl group at position 5.

- An ethyl ester at position 3.

Its chlorinated side chain and carbamoyl group suggest applications in drug design, particularly in modulating solubility and target binding .

Properties

IUPAC Name |

ethyl 2-(2-chloropropanoylamino)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-4-16-11(15)8-6(2)5-17-10(8)13-9(14)7(3)12/h5,7H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAMVNUQRGANAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amidation: The 2-chloropropanamido group is introduced through an amidation reaction. This involves reacting the thiophene derivative with 2-chloropropanoyl chloride in the presence of a base like triethylamine.

Esterification: Finally, the ethyl ester group is introduced by esterifying the carboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The chloropropanamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.

Materials Science: The compound’s thiophene ring makes it a candidate for the development of conductive polymers and organic semiconductors.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industrial Chemistry: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate exerts its effects depends on its application:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, blocking substrate access, and altering enzyme conformation.

Protein-Ligand Interactions: It can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing the protein-ligand complex and modulating biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate

A closely related compound, ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate (Compound ID: Y512-2968), shares the thiophene-3-carboxylate backbone but differs in substituents :

| Feature | Target Compound (CAS 746607-43-2) | Analog (Y512-2968) |

|---|---|---|

| Position 2 | 2-chloropropanamido (aliphatic Cl) | 4-chlorobenzamido (aromatic Cl) |

| Position 4 | Methyl group | 2-methylpropyl (branched alkyl chain) |

| Position 5 | Methylcarbamoyl | Unsubstituted |

| Molecular Formula | C₁₃H₁₇ClN₂O₄S | C₁₄H₁₇ClN₂O₃S |

| Molecular Weight | 332.8 g/mol | 344.8 g/mol |

Comparative Analysis of Properties

Solubility and Lipophilicity

- The analog’s 2-methylpropyl group at position 4 introduces greater lipophilicity, favoring organic solvents, while its aromatic 4-chlorobenzamido group reduces polarity .

Reactivity

- The aliphatic 2-chloropropanamido group in the target compound is more reactive toward nucleophilic substitution (e.g., hydrolysis or amination) than the analog’s aromatic 4-chlorobenzamido group, where the chlorine is stabilized by resonance with the benzene ring .

- Steric hindrance from the 2-methylpropyl group in the analog may slow down reactions at position 4 compared to the target compound’s smaller methyl group .

Thermal Stability

Crystallographic Insights

- Structural analysis of such compounds often employs X-ray crystallography using programs like SHELXL for refinement and ORTEP-III for visualization . These tools confirm substituent orientations and intermolecular interactions critical for activity.

Biological Activity

Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with chloroacetamides. The structure features a thiophene ring substituted with a carboxylate group and an amide moiety, which is critical for its biological activity. The molecular formula is .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentrations (MICs) were determined using standard broth dilution methods.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound exhibits moderate antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A study conducted on MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cells revealed that the compound inhibits cell proliferation in a dose-dependent manner.

| Cell Line | GI50 (μM) |

|---|---|

| MCF-7 | 5.6 |

| NCI-H460 | 4.3 |

| SF-268 | 6.1 |

The growth inhibition observed indicates that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, warranting further investigation into its molecular targets.

Although the exact mechanism of action remains to be fully elucidated, preliminary studies suggest that this compound may interact with specific protein kinases involved in cell signaling pathways. This interaction could disrupt critical processes in cancer cell proliferation and survival.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation was conducted to assess the efficacy of this compound in treating bacterial infections in animal models. Results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its therapeutic potential.

- Case Study on Cancer Cell Lines : In vitro experiments using multiple cancer cell lines showed that treatment with this compound resulted in increased apoptosis markers, including caspase activation and PARP cleavage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.